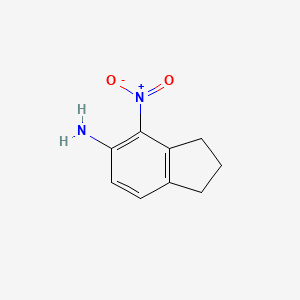

4-Nitro-5-indanamine

CAS No.:

Cat. No.: VC13842465

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 4-nitro-2,3-dihydro-1H-inden-5-amine |

| Standard InChI | InChI=1S/C9H10N2O2/c10-8-5-4-6-2-1-3-7(6)9(8)11(12)13/h4-5H,1-3,10H2 |

| Standard InChI Key | ACLIYZHXMZVAJV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1)C(=C(C=C2)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

4-Nitro-5-indanamine belongs to the indanamine class, characterized by a fused bicyclic system of a benzene ring and a cyclopentane ring. The compound’s molecular formula is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol. Its structure integrates two functional groups:

-

A primary amine (-NH₂) at the 5-position, which confers basicity and potential for hydrogen bonding.

-

A nitro group (-NO₂) at the 4-position, introducing electron-withdrawing effects that influence reactivity and stability .

Comparative analysis with 4-aminoindan (CAS 32202-61-2), a structurally similar compound, reveals key differences:

The nitro group’s presence likely reduces the compound’s basicity compared to 4-aminoindan, as electron withdrawal destabilizes the protonated amine .

Synthetic Pathways and Reaction Chemistry

While no explicit synthesis protocols for 4-nitro-5-indanamine are documented in the reviewed sources, analogous methods for nitro-substituted indanamines suggest feasible routes:

Reductive Amination

Patent US20140309206A1 discloses methods for synthesizing nitro-containing indanamine derivatives via reductive amination of ketone intermediates . For 4-nitro-5-indanamine, this could involve:

-

Nitration of 5-indanone to form 4-nitro-5-indanone.

-

Condensation with an ammonia source under reducing conditions (e.g., NaBH₃CN).

Physicochemical Properties and Stability

Thermal Behavior

Comparative Analysis with Related Compounds

The biological activity of 4-nitro-5-indanamine can be contextualized against other indanamines:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume